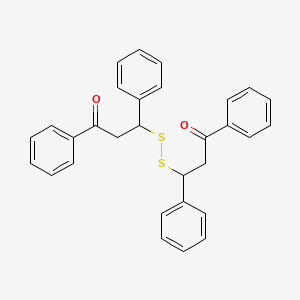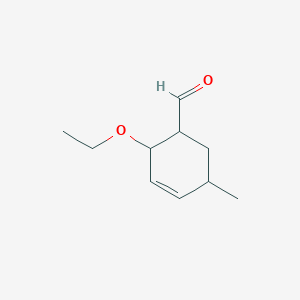
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is a chemical compound characterized by the presence of three aniline groups attached to a central trifluoroethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline typically involves the reaction of trifluoroethane derivatives with aniline under specific conditions. One common method involves the use of trifluoroethane-1,1,1-triyl chloride as a starting material, which reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethane moiety can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in various industrial applications.
1,1,1-Trifluoroethane: A hydrofluorocarbon with applications in refrigeration and as a blowing agent.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is unique due to the presence of three aniline groups attached to the trifluoroethane core, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61204-05-5 |
|---|---|
Formule moléculaire |
C20H18F3N3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[1,1-bis(4-aminophenyl)-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C20H18F3N3/c21-20(22,23)19(13-1-7-16(24)8-2-13,14-3-9-17(25)10-4-14)15-5-11-18(26)12-6-15/h1-12H,24-26H2 |
Clé InChI |
ZXOFJTXLYVLOFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)


![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)
